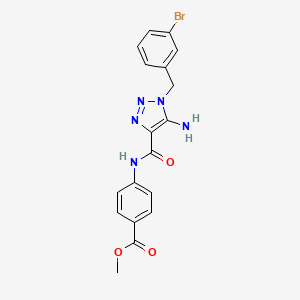

methyl 4-(5-amino-1-(3-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

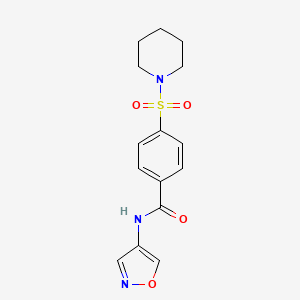

Overview

Description

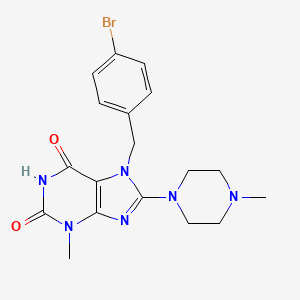

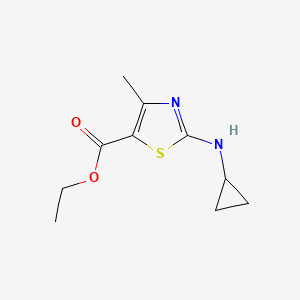

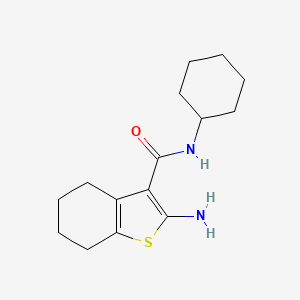

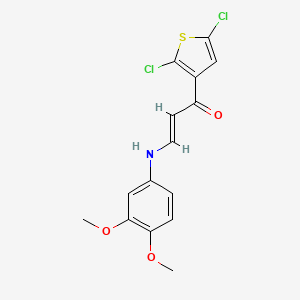

The compound "methyl 4-(5-amino-1-(3-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate" is a complex molecule that likely contains a triazole ring, a bromobenzyl group, and an amino group as part of its structure. This type of compound is of interest due to its potential applications in pharmaceuticals and materials science. The triazole core, in particular, is a versatile scaffold in medicinal chemistry, often providing compounds with a range of biological activities.

Synthesis Analysis

The synthesis of related triazole compounds has been demonstrated in various studies. For instance, the synthesis of a triazole derivative with a benzyl group is described, where the starting material undergoes decarboxylation and isomerization reactions to yield the desired product . Another related synthesis involves the preparation of a triazole compound by treating an amino-triazole with an aldehyde to form a crystalline monohydrate . These methods could potentially be adapted to synthesize the compound , with modifications to incorporate the 3-bromobenzyl and carboxamido functional groups.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be quite complex, with the potential for various isomeric forms. For example, in the case of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, the molecules are linked into sheets or chains depending on the isomeric form, which is stabilized by hydrogen bonds . The molecular structure of the compound of interest would likely exhibit similar complexity, with the potential for intermolecular interactions such as hydrogen bonding, which could influence its crystalline form and stability.

Chemical Reactions Analysis

Triazole compounds can undergo a variety of chemical reactions. The Dimroth rearrangement is one such reaction where a triazole derivative is transformed in basic solutions to yield an equilibrium mixture of isomers . This type of reaction could be relevant for the compound , as it may undergo similar isomerization under certain conditions. Additionally, the presence of the bromobenzyl group could make the compound amenable to further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely depending on their specific substituents. For example, the synthesis of labeled triazole compounds has been reported, with specific activities indicating their potential use in radiolabeling studies . The compound of interest would likely have distinct physical properties such as melting point, solubility, and crystallinity, which would be influenced by its molecular structure and intermolecular interactions. Chemical properties such as reactivity and stability would also be important, particularly in the context of its potential applications.

Scientific Research Applications

Subheading

Anticancer Properties of Triazole DerivativesResearch on triazole derivatives, like methyl 4-(5-amino-1-(3-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate, has shown promising anticancer potential. For instance, Bekircan et al. (2008) synthesized various 4-amino-triazole derivatives and evaluated their anticancer activity against a range of cancer cell lines, including lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers. The study revealed that certain synthesized compounds exhibited significant anticancer effects, emphasizing the potential of these derivatives in cancer treatment research (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Antimicrobial Activities of Triazole Derivatives

Subheading

Antimicrobial Potential of Triazole CompoundsTriazole derivatives have also been found to possess antimicrobial properties. A study by Bektaş et al. (2007) focused on synthesizing new 1,2,4-triazole derivatives and testing their antimicrobial activities. The results showed that some of the synthesized compounds had good to moderate activities against various microorganisms, highlighting the potential use of triazole derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antioxidant Properties of Triazole Compounds

Subheading

Antioxidant Effects of Triazole-Based CompoundsIn addition to their anticancer and antimicrobial properties, certain triazole derivatives have shown antioxidant capabilities. For example, a study conducted by Hussain (2016) synthesized new 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol and assessed their antioxidant properties using DPPH and FRAP assays. The study found that compounds like 7d, 7e, and 7f exhibited significant free-radical scavenging abilities in both assays, indicating the potential of these compounds as antioxidants (Hussain, 2016).

Mechanism of Action

Target of Action

They are often used in medicinal chemistry due to their ability to mimic the structure of various bioactive compounds .

Mode of Action

The mode of action would depend on the specific biological target of the compound. The 1,2,3-triazole moiety can participate in hydrogen bonding and dipole-dipole interactions, which could influence its interaction with biological targets .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. 1,2,3-triazoles are known to be involved in a wide range of biological activities, suggesting they could potentially interact with multiple pathways .

Pharmacokinetics

The presence of the 1,2,3-triazole moiety could potentially enhance the compound’s stability and bioavailability .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. The 1,2,3-triazole moiety is known for its stability, suggesting the compound could potentially be stable under a variety of conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-[[5-amino-1-[(3-bromophenyl)methyl]triazole-4-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN5O3/c1-27-18(26)12-5-7-14(8-6-12)21-17(25)15-16(20)24(23-22-15)10-11-3-2-4-13(19)9-11/h2-9H,10,20H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTCIXHLDMPTCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isobutyl-1-[(4-methylbenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2518021.png)

![6-Isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2518022.png)

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2518023.png)

![N-(2-chloro-4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2518026.png)

![4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2518030.png)

![2-[[4-(3-Amino-3-oxopropyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclobutyl)propanamide](/img/structure/B2518034.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2518036.png)